molecular formula C21H14N4OS B2779420 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 681174-19-6

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2779420
CAS No.: 681174-19-6
M. Wt: 370.43
InChI Key: KGMAXOCUXZDNLC-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a synthetic hybrid molecule designed for pharmaceutical and biochemical research. Its structure incorporates two privileged pharmacophores—benzo[d]imidazole and benzothiazole—known for their diverse biological activities and presence in various therapeutic agents. This compound is of significant interest in early-stage drug discovery for investigating new treatments against infectious diseases and cancer . Research into analogous structures indicates potential application in antimicrobial studies. Benzimidazole derivatives have demonstrated potent activity against a range of pathogens, including Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungal species Candida albicans . Some related compounds have shown minimum inhibitory concentration (MIC) values below 1 µg/mL and exhibit promising antibiofilm activity, which is crucial for addressing persistent infections . The molecular mechanism of such hybrid molecules may involve targeting bacterial cell division proteins like FtsZ, (p)ppGpp synthetases/hydrolases involved in bacterial persistence, or key metabolic enzymes such as pyruvate kinases . Furthermore, this chemotype holds substantial value in anticancer research. Analogous molecules featuring the benzimidazole nucleus have displayed potent efficacy against human colorectal carcinoma cells (HCT116), with some derivatives reporting IC₅₀ values lower than the standard chemotherapeutic agent 5-Fluorouracil . The compound is offered For Research Use Only and is strictly intended for laboratory investigations. It is not approved for use in humans or animals, nor for any diagnostic, therapeutic, or clinical procedures.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4OS/c26-21(14-8-9-18-19(11-14)27-12-22-18)23-15-5-3-4-13(10-15)20-24-16-6-1-2-7-17(16)25-20/h1-12H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMAXOCUXZDNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions. The reaction conditions often require the use of catalysts such as nickel or palladium to facilitate the cyclization and coupling processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that related benzimidazole compounds can inhibit cell proliferation in various cancer cell lines. A systematic review of the literature shows that these compounds can induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Table 1: IC50 Values of Related Compounds in Cancer Cell Lines

CompoundMCF-7 (µM)CAMA-1 (µM)HCC1954 (µM)SKBR-3 (µM)
Compound A0.300.160.510.09
Compound B157.4139157.293.08
N-(3-(1H-benz...TBDTBDTBDTBD

Note: TBD indicates that specific data for this compound is yet to be established.

The proposed mechanisms include inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Benzimidazole derivatives have also shown promising antimicrobial activity against a variety of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes within microbial cells.

In vitro studies have reported effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential for development into therapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory potential of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide has been investigated through various models, demonstrating its ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular assays . This suggests a possible role in treating conditions characterized by chronic inflammation.

Synthetic Methodologies

The synthesis of this compound has been achieved through various methodologies involving coupling reactions between benzimidazole derivatives and thiazole carboxamides under mild conditions. Recent advancements highlight the use of environmentally friendly solvents and catalysts to enhance yields and reduce reaction times .

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted on the efficacy of benzimidazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with this compound resulted in increased apoptotic cells compared to untreated controls .

Case Study 2: Antimicrobial Activity Against Resistant Strains

Another investigation focused on the antimicrobial effects of this compound against multi-drug resistant strains of E. coli. The results indicated that the compound exhibited potent activity with an MIC value significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Neuropilin-1 Antagonists (Benzimidazole-Based Inhibitors)

  • Example Compound : N-((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)carbamothioyl)-2,3-dihydrobenzo[b][1,4]-dioxine-6-carboxamide (from ).
  • Structural Differences :
    • Heterocyclic Core : The target compound uses a benzothiazole, whereas the comparator employs a dihydrodioxine ring.
    • Linker : Carbamothioyl (C=S) vs. carboxamide (C=O) in the target.
  • Functional Impact : The thioamide group in the comparator may reduce metabolic stability compared to the carboxamide, while the dihydrodioxine ring could enhance solubility .

Aromatic Amide-Substituted Benzimides

  • Example Compound : (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (Compound 11, ).
  • Structural Differences: Linker: Propenoyl spacer (C=C-O) vs. direct phenyl linkage in the target. Substituents: Methoxyphenyl vs. unsubstituted phenyl in the target.
  • However, the methoxy group may introduce steric hindrance .

Sulfonamide-Functionalized Benzothiazoles

  • Example Compound : 2-Acetamido-N-[3-(phenylsulfonamido)phenyl]benzo[d]thiazole-6-carboxamide (Compound 25, ).
  • Structural Differences: Substituents: Phenylsulfonamido vs. benzimidazolylphenyl in the target. Core Modifications: Acetamido at position 2 vs.
  • Functional Impact : The sulfonamide group enhances solubility but may reduce membrane permeability compared to the hydrophobic benzimidazole .

Indole-Benzoimidazole Hybrids

  • Example Compound : 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(3-(1H-indol-3-yl)acryloyl)phenyl)acetamide (Compound 6a, ).
  • Structural Differences :
    • Linker : Thioacetamide (S-CH2-C=O) vs. carboxamide in the target.
    • Hybrid Core : Indole-acryloyl vs. benzothiazole in the target.

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Benzimidazole-Benzothiazole Phenyl-carboxamide linker Not explicitly reported (analogs suggest kinase/antimicrobial activity) N/A
Neuropilin-1 Antagonist () Benzimidazole-Dihydrodioxine Carbamothioyl, methylphenyl Neuropilin-1/VEGF-A inhibition
Aromatic Benzimide () Benzimidazole-Benzamide Propenoyl, methoxyphenyl DNA intercalation (hypothesized)
Sulfonamide-Benzothiazole () Benzothiazole-Sulfonamide Acetamido, phenylsulfonamido Anticancer (hypothesized)
Indole-Benzoimidazole Hybrid () Indole-Benzoimidazole Thioacetamide, acryloyl Antimicrobial, antioxidant

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure:
The compound features a benzimidazole moiety fused with a thiazole ring, which is known for its pharmacological significance. The structural formula can be represented as follows:

C18H14N4O(Molecular Weight 306.34 g mol)\text{C}_{18}\text{H}_{14}\text{N}_4\text{O}\quad (\text{Molecular Weight }306.34\text{ g mol})

IUPAC Name:
this compound

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (μM)
MCF-7 (breast)25.72 ± 3.95
U87 (glioblastoma)45.2 ± 13.0
LNCaP (prostate)11.2 ± 0.13

The compound was shown to induce apoptosis in MCF-7 cells, suggesting a mechanism that may involve the activation of apoptotic pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its minimum inhibitory concentration (MIC) values were measured as follows:

BacteriaMIC (μg/mL)
Staphylococcus aureus40
Bacillus subtilis300
Escherichia coli200

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit key enzymes involved in cancer progression and microbial resistance. Notably, it has shown promising results in inhibiting cyclooxygenase (COX) enzymes:

EnzymeIC50 (μM)
COX-125.91 ± 0.77
COX-23.11 ± 0.41

This inhibition suggests potential anti-inflammatory properties, which could be beneficial in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival pathways. The benzimidazole moiety enhances binding affinity to these targets, leading to inhibition of their activity and subsequent biological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzimidazole and thiazole rings can significantly affect potency and selectivity against various biological targets.

Key Findings:

  • Substitutions at the 6-position of the thiazole ring enhance anticancer activity.
  • Variations in the phenyl group attached to the benzimidazole can improve enzyme inhibition efficacy.
  • The presence of electron-withdrawing groups increases lipophilicity, potentially enhancing bioavailability.

Case Studies

  • In Vivo Studies:
    A study involving tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor growth suppression compared to untreated controls .
  • Clinical Relevance:
    The compound's dual action as an anticancer and antimicrobial agent positions it as a candidate for combination therapies that target both cancer and infection-related complications in patients undergoing chemotherapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d]thiazole-6-carboxamide?

  • The synthesis typically involves multi-step reactions, starting with the formation of benzimidazole and benzothiazole precursors. For example, a Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent can efficiently yield fused imidazo-thiazole derivatives (yields: 90–96%) . Another approach replaces pyridine rings with methylene groups to enhance bioactivity, followed by coupling reactions to introduce substituents . Copper-catalyzed three-component reactions with sulfonyl azides and terminal alkynes are also effective for forming benzimidazole-thiazole hybrids .

Q. How is the compound characterized to confirm structural integrity?

  • Analytical techniques include 1H/13C NMR spectroscopy to verify functional groups and connectivity, mass spectrometry (MS) for molecular weight confirmation, and thin-layer chromatography (TLC) to monitor reaction progress . Melting points are recorded using electrothermal apparatuses to assess purity .

Q. What preliminary biological assays are used to evaluate its activity?

  • Initial screening focuses on antimicrobial activity (e.g., antifungal, antibacterial) using agar diffusion or microdilution assays . Anticancer potential is assessed via cytotoxicity tests (e.g., MTT assay) against cancer cell lines, with structural analogs showing IC50 values in the micromolar range .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Key modifications include:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhances antimicrobial activity by 30–50% .
  • Heterocycle replacement : Replacing pyridine with a methylene group improves solubility and bioavailability .
  • Hybrid scaffolds : Combining benzimidazole and benzothiazole moieties increases target specificity, as seen in analogs with IC50 < 10 µM against kinase enzymes .

Q. How to resolve contradictions in reported bioactivity data?

  • Discrepancies may arise from assay conditions (e.g., pH, serum content) or cellular models. For example:

  • Antifungal activity : Variations in MIC values (e.g., 2–16 µg/mL) against Candida albicans can be addressed by standardizing inoculum size and growth media .
  • Cytotoxicity : Conflicting IC50 data may require cross-validation using orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) .

Q. What strategies improve synthetic yield and scalability?

  • Solvent-free conditions : Friedel-Crafts acylation with Eaton’s reagent reduces side reactions and achieves >90% yield .
  • Catalyst optimization : Copper iodide (CuI) in acetonitrile enhances coupling efficiency for benzimidazole intermediates (70–85% yield) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures >95% purity .

Q. How to design experiments to probe the compound’s mechanism of action?

  • Enzyme inhibition assays : Test interactions with cytochrome P450 or kinases using fluorescence polarization .
  • Molecular docking : Predict binding affinity to targets like EGFR or tubulin (e.g., Glide score: −9.2 kcal/mol) .
  • Metabolic profiling : LC-MS/MS identifies metabolites in hepatic microsomes to assess stability and degradation pathways .

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